molecular formula C25H31N3O B11417179 1-(2-ethylphenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(2-ethylphenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11417179
M. Wt: 389.5 g/mol
InChI Key: SQIYBUVJDTZEBA-UHFFFAOYSA-N
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Description

1-(2-ETHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ETHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Alkylation: The benzodiazole intermediate is then alkylated with a hexyl halide in the presence of a strong base to introduce the hexyl group.

    Formation of the Pyrrolidinone Ring: The final step involves the condensation of the alkylated benzodiazole with an ethylphenyl-substituted amine under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-ETHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ETHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-ETHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-METHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure with a methyl group instead of an ethyl group.

    1-(2-ETHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-THIONE: Similar structure with a thione group instead of a ketone group.

Uniqueness: 1-(2-ETHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where its structural features can be exploited for desired effects.

Properties

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-(1-hexylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C25H31N3O/c1-3-5-6-11-16-27-23-15-10-8-13-21(23)26-25(27)20-17-24(29)28(18-20)22-14-9-7-12-19(22)4-2/h7-10,12-15,20H,3-6,11,16-18H2,1-2H3

InChI Key

SQIYBUVJDTZEBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4CC

Origin of Product

United States

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